molecular formula C10H16N2O B7577305 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole

2-Ethyl-1-(oxolan-3-ylmethyl)imidazole

Cat. No.: B7577305
M. Wt: 180.25 g/mol
InChI Key: LEWLOBZKCPTYKS-UHFFFAOYSA-N
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Description

2-Ethyl-1-(oxolan-3-ylmethyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with an ethyl group and an oxolan-3-ylmethyl group. Imidazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multicomponent reactions conducted under different conditions. These methods are optimized for efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(oxolan-3-ylmethyl)imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole include other substituted imidazoles, such as:

  • 1-Methylimidazole
  • 2-Phenylimidazole
  • 4,5-Diphenylimidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-3-ylmethyl group, in particular, can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

2-ethyl-1-(oxolan-3-ylmethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-10-11-4-5-12(10)7-9-3-6-13-8-9/h4-5,9H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWLOBZKCPTYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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